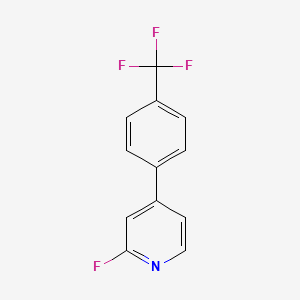

2-Fluoro-4-(4-(trifluoromethyl)phenyl)pyridine

Description

Properties

IUPAC Name |

2-fluoro-4-[4-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F4N/c13-11-7-9(5-6-17-11)8-1-3-10(4-2-8)12(14,15)16/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNSVSYBYHKYGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The Suzuki-Miyaura coupling is the most widely used method for introducing the 4-(trifluoromethyl)phenyl group to the pyridine ring. This approach typically involves reacting a halogenated pyridine (e.g., 2-fluoro-4-bromopyridine) with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst. Key parameters include:

-

Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) in toluene/ethanol/water.

-

Reaction Conditions : Temperatures of 80–110°C for 12–24 hours, yielding 70–85% product.

-

Substrate Compatibility : Bromo- and iodopyridines exhibit higher reactivity than chloropyridines due to favorable oxidative addition kinetics.

Representative Procedure:

Challenges and Solutions

-

Byproduct Formation : Homocoupling of boronic acids can occur, mitigated by degassing solvents and using anhydrous conditions.

-

Catalyst Cost : PEPPSI-type N-heterocyclic carbene (NHC) palladium complexes (e.g., PdCl₂(IPr)) improve turnover numbers (TON > 1,000).

Cyclocondensation of Trifluoromethyl-Containing Building Blocks

Ring Construction Strategies

Cyclocondensation offers a one-step route to assemble the pyridine core with pre-installed substituents. Ethyl 4,4,4-trifluoro-3-oxobutanoate and fluorinated enones are common precursors.

Example Protocol:

-

React ethyl 4,4,4-trifluoro-3-oxobutanoate (1 eq) with 2-fluoro-3-aminostyrene (1 eq) in acetic acid at 120°C.

-

Cyclize to form the pyridine ring, introducing fluorine and the aryl group simultaneously.

-

Yield: 65–78% after recrystallization from ethanol.

Advantages Over Stepwise Methods

-

Avoids multi-step functionalization.

-

Ideal for synthesizing polysubstituted pyridines with electron-withdrawing groups.

Nucleophilic Aromatic Fluorination

Direct Fluorination of Pyridine Intermediates

Fluorine can be introduced via halogen exchange or directed ortho-metalation.

Halogen Exchange :

Directed Ortho-Metalation :

Limitations

-

Harsh conditions may degrade sensitive substrates.

-

Competing side reactions (e.g., ring opening) require careful optimization.

Reductive Cyclization of Oxime Derivatives

Methodology Overview

This method, adapted from NH₄I/Na₂S₂O₄-mediated reactions, converts O-acyl oximes into pyridines via reductive cyclization.

Experimental Steps:

-

Prepare 4-(trifluoromethyl)benzaldehyde oxime (1 eq) and treat with hexafluoroacetylacetone (1.2 eq) in DCM.

-

Add NH₄I (2 eq) and Na₂S₂O₄ (3 eq) in MeOH/H₂O.

-

Stir at 60°C for 6 hours to form the pyridine ring (yield: 58–72%).

Key Considerations

-

Regioselectivity : Controlled by steric and electronic effects of substituents.

-

Scalability : Suitable for gram-scale synthesis but requires stoichiometric reductants.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 70–85 | >95 | High | Moderate |

| Cyclocondensation | 65–78 | 90–95 | Moderate | Low |

| Nucleophilic Fluorination | 55–70 | 85–90 | Low | High |

| Reductive Cyclization | 58–72 | 80–88 | Moderate | Moderate |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .

Scientific Research Applications

2-Fluoro-4-(4-(trifluoromethyl)phenyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways.

Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioavailability.

Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can also influence the compound’s lipophilicity, affecting its distribution and metabolism within biological systems .

Comparison with Similar Compounds

Structural Analogues with Halogen/Trifluoromethyl Substitutions

4-Chloro-2-(trifluoromethyl)pyridine

- Molecular Formula : C₆H₃ClF₃N

- Key Differences : Replaces the fluorine at the 2-position with chlorine.

2-Fluoro-4-(trifluoromethyl)benzonitrile (CAS: 146070-34-0)

- Molecular Formula : C₈H₃F₄N

- Key Differences : Replaces the pyridine ring with a benzonitrile moiety.

- Impact : The nitrile group introduces polarity, enhancing solubility in polar solvents but reducing membrane permeability compared to pyridine derivatives .

Pyridine Derivatives with Fluorophenyl Groups

2-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic Acid

- Molecular Formula: C₁₉H₁₄FNO₃

- Key Differences : Contains a carboxylic acid group at the 4-position and a methoxy group on the phenyl ring.

- Impact : The carboxylic acid enhances hydrogen-bonding capacity, improving interactions with enzymatic targets (e.g., kinases) but reducing bioavailability due to ionization at physiological pH .

2-(2-Fluorophenyl)-4-methylpyridine (CAS: 886444-12-8)

- Molecular Formula : C₁₂H₁₀FN

- Key Differences : Substitutes the trifluoromethylphenyl group with a methyl group at the 4-position.

UDO and UDD (CYP51 Inhibitors)

- Structures: UDO: (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone UDD: N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine

- Key Differences : Both contain trifluoromethylphenyl and pyridine moieties but feature extended piperazine/piperidine linkers.

- Biological Activity: These compounds inhibit Trypanosoma cruzi CYP51 with IC₅₀ values comparable to posaconazole, highlighting the role of trifluoromethyl groups in enhancing target affinity .

Antimicrobial Pyridine Derivatives

- Example: 2-Amino-4-(2-chloro-5-(4-substitutedphenyl)pyridin-3-yl)-1-(4-substitutedphenyl)pyridines

- Key Differences: Amino and chloro substituents replace fluorine/trifluoromethyl groups.

- Activity: Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) show superior antimicrobial activity (MIC: 6.25–12.5 µg/mL against S. aureus and E. coli) compared to electron-donating groups (-OCH₃) .

Physicochemical and Pharmacokinetic Comparison

| Compound | Molecular Weight (g/mol) | LogP | Aqueous Solubility | Key Substituents |

|---|---|---|---|---|

| 2-Fluoro-4-(4-(trifluoromethyl)phenyl)pyridine | 241.19 | 2.8* | Low | F (C2), CF₃Ph (C4) |

| 4-Chloro-2-(trifluoromethyl)pyridine | 197.55 | 3.1* | Moderate | Cl (C2), CF₃ (C4) |

| UDO | 479.87 | 4.5 | Very low | CF₃Ph, piperazine, pyridine |

| 2-Fluoro-4-(trifluoromethyl)benzonitrile | 189.11 | 2.5 | High | F (C2), CF₃, CN |

*Predicted using analogous compounds .

Q & A

Q. How can synthesis conditions for 2-Fluoro-4-(4-(trifluoromethyl)phenyl)pyridine be optimized to improve yield and purity?

Answer:

- Reaction Solvents and Bases: Use anhydrous dichloromethane (DCM) with NaOH for deprotonation, as described in fluoropyridine syntheses .

- Catalysts: Introduce palladium catalysts for cross-coupling reactions to attach the trifluoromethylphenyl group to the pyridine ring, similar to methods used for related fluorinated pyridines .

- Temperature Control: Maintain reactions at 0–5°C during sensitive steps (e.g., fluorination) to minimize side reactions .

- Workup: Employ sequential washes (water, brine, NaHCO₃) to remove unreacted reagents and byproducts .

Q. What purification techniques are effective for isolating this compound?

Answer:

- Column Chromatography: Use silica gel with hexane/ethyl acetate (4:1) for gradient elution, monitoring fractions via TLC (Rf ≈ 0.3–0.4) .

- Recrystallization: Dissolve crude product in hot ethanol and cool slowly to -20°C for high-purity crystals (>99% by HPLC) .

- Distillation: For volatile impurities, employ vacuum distillation (e.g., 0.1 mmHg at 80–90°C) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Answer:

- NMR: Analyze ¹⁹F NMR for fluorine environments (δ -110 to -120 ppm for CF₃ groups; δ -60 ppm for pyridine-F) . ¹H NMR should show distinct aromatic protons (δ 7.2–8.5 ppm) .

- Mass Spectrometry: Confirm molecular ion peaks (m/z ≈ 271 for [M+H]⁺) and fragmentation patterns via ESI-MS .

- IR Spectroscopy: Identify C-F stretches (1000–1100 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Answer:

- Crystal Growth: Use slow evaporation of a saturated DCM/hexane solution to obtain single crystals .

- Data Collection: Measure bond angles (e.g., C-F bond length ≈ 1.34 Å) and dihedral angles (e.g., pyridine-phenyl torsion ≈ 30–40°) to confirm steric effects .

- Validation: Compare experimental data with DFT-optimized structures to address discrepancies in substituent orientation .

Q. What strategies mitigate instability of fluorinated intermediates during synthesis?

Answer:

- Moisture Control: Conduct reactions under inert gas (N₂/Ar) to prevent hydrolysis of CF₃ groups .

- Low-Temperature Quenching: Add cold aqueous HCl (0°C) to terminate reactions involving reactive fluorinated intermediates .

- Stabilizing Agents: Use crown ethers or ionic liquids to stabilize transient anions in SNAr reactions .

Q. How can computational modeling predict reactivity in fluorinated pyridine derivatives?

Answer:

- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to assess electrophilic aromatic substitution (EAS) sites .

- Hammett Constants: Correlate σ values of substituents (e.g., CF₃: σ ≈ 0.54) with reaction rates for regioselective functionalization .

- Molecular Dynamics: Simulate solvent effects (e.g., DCM vs. THF) on reaction pathways .

Q. How should conflicting spectroscopic data (e.g., NMR vs. MS) be resolved?

Answer:

Q. What applications in materials science are emerging for this compound?

Answer:

- OLEDs: Incorporate as a ligand in Ir(III) complexes (e.g., with carbene ancillary ligands) to tune emission spectra (λem ≈ 480–520 nm) .

- Coordination Polymers: Utilize pyridine-F groups to enhance metal-organic framework (MOF) stability via F···H interactions .

- Photocatalysts: Study trifluoromethyl groups as electron-withdrawing moieties to improve charge separation in visible-light-driven reactions .

Data Contradiction Analysis

Example: Discrepancies in reported yields (e.g., 64% vs. 40% for similar intermediates ) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.